

Application Note & Protocol: Synthesis of tert-Butyl 2-Sulfamoylpropanoate

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Compound of Interest

Compound Name: *Tert-butyl 2-sulfamoylpropanoate*

CAS No.: 2287298-70-6

Cat. No.: B2518896

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfamoylpropanoates in Medicinal Chemistry

Sulfonamide-containing molecules are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The sulfamoyl group ($-\text{SO}_2\text{NH}_2$) in particular, is often utilized as a bioisostere for carboxylic acids, offering similar physicochemical properties such as acidity and hydrogen bonding capabilities, but with enhanced metabolic stability.[1][3] The synthesis of α -sulfamoyl esters, such as **tert-butyl 2-sulfamoylpropanoate**, provides valuable building blocks for the development of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of **tert-butyl 2-sulfamoylpropanoate** via the nucleophilic substitution of tert-butyl 2-bromopropionate with sulfamide. The described methodology is based on established principles of sulfonamide alkylation and is designed to be a robust and reproducible procedure for research and development laboratories.[4]

Reaction Scheme & Mechanism

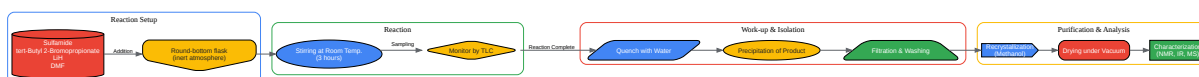
The synthesis proceeds via a classical S_N2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of sulfamide, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in tert-butyl 2-bromopropionate. The reaction is facilitated by a non-nucleophilic base, which deprotonates the sulfamide to enhance its nucleophilicity.

Reaction:

Mechanism:

- **Deprotonation of Sulfamide:** A suitable base, such as lithium hydride (LiH), deprotonates one of the amino groups of sulfamide to form a more nucleophilic sulfamide anion.
- **Nucleophilic Attack:** The sulfamide anion then acts as a nucleophile, attacking the α -carbon of tert-butyl 2-bromopropionate. This is a concerted step where the new N-C bond forms simultaneously as the C-Br bond breaks.
- **Product Formation:** The bromide ion is displaced, and the desired product, **tert-butyl 2-sulfamoylpropanoate**, is formed along with the protonated base and the bromide salt.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **tert-butyl 2-sulfamoylpropanoate**.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier	CAS No.
tert-Butyl 2-bromopropionate	≥97%	Sigma-Aldrich	39149-80-9
Sulfamide	99%	Acros Organics	7803-58-9
Lithium Hydride (LiH)	95%	Alfa Aesar	7580-67-8
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich	68-12-2
Methanol (MeOH)	ACS Grade	Fisher Scientific	67-56-1
Deionized Water	-	-	7732-18-5

Equipment:

- Round-bottom flask (100 mL) with a magnetic stir bar
- Septum and nitrogen inlet
- Syringes and needles
- Stirring hotplate
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup:

- To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add sulfamide (1.0 g, 10.4 mmol).
- Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
- Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe and stir until the sulfamide is fully dissolved.
- Carefully add lithium hydride (LiH, 0.083 g, 10.4 mmol) portion-wise to the stirring solution at room temperature. Caution: LiH reacts with moisture and can be flammable. Handle in a dry, inert atmosphere.
- Addition of Electrophile:
 - Once the effervescence from the addition of LiH has ceased (approximately 15-20 minutes), add tert-butyl 2-bromopropionate (2.17 g, 10.4 mmol) dropwise to the reaction mixture via syringe over 5 minutes.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature for 3 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (tert-butyl 2-bromopropionate) should be consumed, and a new, more polar spot corresponding to the product should appear.
- Work-up and Isolation:
 - Upon completion of the reaction, carefully quench the reaction by slowly adding deionized water (50 mL) to the stirring mixture. Caution: The addition of water to any unreacted LiH will be exothermic and produce hydrogen gas.
 - The product will precipitate out of the solution as a white solid.
 - Collect the solid by vacuum filtration using a Büchner funnel.

- Wash the solid with copious amounts of deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
- Purification:
 - Recrystallize the crude product from methanol to afford pure **tert-butyl 2-sulfamoylpropanoate** as a white crystalline solid.
 - Dry the purified product under vacuum.

Expected Yield: 70-80%

Data Summary

Parameter	Value
Molecular Formula	C ₇ H ₁₅ NO ₄ S
Molecular Weight	209.26 g/mol
Appearance	White crystalline solid
Expected ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	5.15 (br s, 2H, NH ₂), 4.15 (q, J = 7.2 Hz, 1H, CH), 1.50 (s, 9H, C(CH ₃) ₃), 1.45 (d, J = 7.2 Hz, 3H, CHCH ₃)
Expected ¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	171.5, 82.0, 55.0, 28.0, 18.5
Expected IR (KBr, cm ⁻¹)	3350-3250 (N-H stretch), 2980 (C-H stretch), 1730 (C=O stretch), 1340, 1160 (S=O stretch)

Troubleshooting and Key Considerations

- Anhydrous Conditions: The use of anhydrous DMF and careful handling of LiH are crucial for the success of this reaction to prevent the quenching of the base.
- Side Reactions: The primary side reaction of concern is the dialkylation of sulfamide. Using a 1:1 stoichiometry of the electrophile to sulfamide helps to minimize this. If dialkylation is observed, the stoichiometry can be adjusted to use a slight excess of sulfamide.

- **Incomplete Reaction:** If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. However, this may also increase the likelihood of side reactions.
- **Purification:** Recrystallization is generally sufficient for purification. If impurities persist, column chromatography on silica gel may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **tert-butyl 2-sulfamoylpropanoate**. The procedure is based on a reliable nucleophilic substitution reaction and offers a practical route to this valuable building block for drug discovery and medicinal chemistry research. By following the outlined steps and considering the key experimental parameters, researchers can confidently synthesize this compound in good yield and purity.

References

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